N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt
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Overview
Description
N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt is a metabolite of halopropanes. It is a compound with the molecular formula C12H23N.C8H15NO4S and a molecular weight of 402.59 . This compound is used primarily in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt involves the acetylation of S-(2-hydroxypropyl)cysteine with acetic anhydride in the presence of a base, followed by the addition of dicyclohexylamine to form the dicyclohexylammonium salt . The reaction conditions typically include a controlled temperature environment and an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring purity through crystallization or chromatography, and adhering to safety and regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acyl chlorides or anhydrides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding thiol.
Substitution: Formation of various acyl derivatives depending on the substituent used.
Scientific Research Applications
N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry and for studying metabolic pathways.
Biology: Investigating the metabolism of halopropanes and their biological effects.
Medicine: Researching potential therapeutic effects and toxicity of related compounds.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt involves its role as a metabolite in the detoxification of halopropanes. It interacts with enzymes involved in the metabolism of these compounds, facilitating their excretion from the body. The molecular targets include various enzymes in the liver that catalyze the conjugation and subsequent elimination of toxic substances .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-DL-cysteine: Another acetylated cysteine derivative used in similar research applications.
N-Acetyl-S-(carbamoylethyl)-L-cysteine: A related compound with a different substituent group.
S-(Trichlorovinyl)-L-cysteine: A metabolite of trichloroethylene with similar detoxification properties
Uniqueness
N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt is unique due to its specific structure, which includes a hydroxypropyl group and a dicyclohexylammonium salt. This structure imparts distinct chemical properties and biological activities, making it valuable for specific research applications .
Properties
Molecular Formula |
C20H38N2O4S |
---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2-hydroxypropylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C8H15NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)3-14-4-7(8(12)13)9-6(2)11/h11-13H,1-10H2;5,7,10H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t;5?,7-/m.0/s1 |
InChI Key |
QMBCHTMPMCAKAX-IAFXWLLWSA-N |
Isomeric SMILES |
CC(CSC[C@@H](C(=O)O)NC(=O)C)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(CSCC(C(=O)O)NC(=O)C)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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